Ethyl 3,4-difluoro-5-nitrophenylacetate
Description
Ethyl 3,4-difluoro-5-nitrophenylacetate is a fluorinated nitroaromatic ester characterized by a phenylacetate backbone substituted with two fluorine atoms at the 3- and 4-positions and a nitro group at the 5-position. This compound is structurally tailored for applications in medicinal chemistry and agrochemical research, where fluorine and nitro groups are leveraged for their electron-withdrawing effects, influencing reactivity, metabolic stability, and binding affinity . Its synthesis typically involves nitration and fluorination of phenylacetate precursors, followed by esterification.
Properties
CAS No. |
1804517-27-8 |
|---|---|
Molecular Formula |
C10H9F2NO4 |
Molecular Weight |
245.18 g/mol |
IUPAC Name |
ethyl 2-(3,4-difluoro-5-nitrophenyl)acetate |
InChI |
InChI=1S/C10H9F2NO4/c1-2-17-9(14)5-6-3-7(11)10(12)8(4-6)13(15)16/h3-4H,2,5H2,1H3 |
InChI Key |
XYMVBBSCAJLNHT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)F)F)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Analogues:
Ethyl 3,4-Dichloro-5-Nitrophenylacetate :
- Replacing fluorine with chlorine increases molecular weight (Cl: ~35.45 g/mol vs. F: ~19.00 g/mol) and lipophilicity (higher logP). Chlorine’s larger atomic radius may introduce steric hindrance, reducing substrate accessibility in enzymatic assays compared to fluorine .
p-Nitrophenyl Phosphate (pNPP): Unlike the target compound, pNPP features a phosphate ester and a para-nitro group. It is widely used in ELISA as a substrate for alkaline phosphatase, hydrolyzing to release p-nitrophenol (detected at 405 nm) . The ortho/meta fluorine and nitro substitution in Ethyl 3,4-difluoro-5-nitrophenylacetate likely alters electronic distribution, reducing its utility as a phosphatase substrate compared to pNPP .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (Patent Example): This acetamide derivative shares a phenylacetate-related backbone but replaces the ester with an amide and incorporates methoxy and trifluoromethyl groups.
Table 1: Comparative Properties of this compound and Analogues
*Estimated using ChemDraw software.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
